molecular formula C8H15N5 B8380438 5-Amino-4,6-bis(dimethylamino)pyrimidine

5-Amino-4,6-bis(dimethylamino)pyrimidine

Cat. No.: B8380438
M. Wt: 181.24 g/mol
InChI Key: MIUXDILBHMIPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4,6-bis(dimethylamino)pyrimidine is a specialty chemical designed for research and development applications. As a multi-functionalized pyrimidine derivative, it serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The presence of multiple amino and dimethylamino groups on the pyrimidine core makes it a versatile precursor for constructing more complex, nitrogen-containing heterocycles, which are a cornerstone of many modern pharmaceuticals . Pyrimidines, as a class of compounds, are considered privileged scaffolds in medicinal chemistry due to their presence in nucleic acids and their ability to interact with a wide range of biological targets . Researchers utilize such substituted pyrimidines to develop novel compounds for various therapeutic areas. The structural features of this compound, particularly the electron-donating dimethylamino groups, can be leveraged to fine-tune the electronic properties and bioavailability of final molecules, a common strategy in the design of new drug candidates . Furthermore, substituted pyrimidines are frequently investigated for their potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties, depending on their specific substitution pattern and overall molecular architecture . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

4-N,4-N,6-N,6-N-tetramethylpyrimidine-4,5,6-triamine

InChI

InChI=1S/C8H15N5/c1-12(2)7-6(9)8(13(3)4)11-5-10-7/h5H,9H2,1-4H3

InChI Key

MIUXDILBHMIPRA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=N1)N(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Oxygen-Substituted Pyrimidines: Methoxy and Hydroxy Groups

Example Compounds :

  • 2-Amino-4,6-dimethoxypyrimidine
  • N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate

Key Differences :

  • Hydrogen Bonding: Methoxy (–OCH₃) and hydroxy (–OH) groups act as hydrogen bond acceptors or donors, respectively. For instance, 2-amino-4,6-dimethoxypyrimidine forms fused-ring chains via O–H···N bonds , while the dihydroxy derivative (N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide) exhibits extensive O–H···O/N interactions in its crystal lattice .
  • Electronic Effects: Methoxy groups donate electrons via resonance but are weaker than dimethylamino groups. This results in reduced electron density on the pyrimidine ring compared to 5-amino-4,6-bis(dimethylamino)pyrimidine.

Table 1: Hydrogen Bonding Patterns in Oxygen-Substituted Pyrimidines

Compound Hydrogen Bonding Features Reference
2-Amino-4,6-dimethoxypyrimidine Chains of fused rings via O–H···N interactions
N-(2-Amino-4,6-dihydroxy...) O–H···O/N networks stabilizing dihydrate form

Halogen-Substituted Pyrimidines

Example Compounds :

  • 5-Bromo-4,6-dimethoxypyrimidine
  • 2-Amino-5-bromo-4-methoxypyrimidine

Key Differences :

  • Electron-Withdrawing Effects: Halogens (e.g., Br) reduce the pyrimidine ring’s electron density, contrasting sharply with the electron-rich nature of this compound. This impacts reactivity in cross-coupling reactions and pharmacological activity .
  • Applications: Bromo-substituted pyrimidines are intermediates in drug synthesis (e.g., antiviral agents), whereas dimethylamino-substituted derivatives may prioritize solubility or charge transfer in materials .

Amino-Substituted Pyrimidines

Example Compounds :

  • 5-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-bis(N-pyrrolidino)pyrimidine

Key Differences :

  • Substituent Flexibility: The dimethylamino groups in this compound introduce steric bulk compared to simpler amino groups. This affects molecular packing and interaction with biological targets.
  • Pharmacological Relevance: Pyrimidines with amino groups exhibit antifungal, antibacterial, and antitumor activities . The dimethylamino groups may enhance membrane permeability or modulate enzyme binding compared to unsubstituted amino analogs.

Conjugated Systems: Styryl and Donor-Acceptor (D–A–D) Structures

Example Compound :

  • 2-Butylsulfanyl-4,6-bis[(E)-4-(dimethylamino)styryl]pyrimidine

Key Differences :

  • Electronic Structure: The title compound features a D–A–D framework, where the pyrimidine core acts as an electron acceptor (A), and 4-(dimethylamino)styryl groups serve as donors (D) . In contrast, this compound lacks extended conjugation but retains strong electron-donating capacity.
  • Crystal Packing: The styryl derivative shows minimal directional interactions beyond van der Waals forces, while the dimethylamino groups in the target compound may facilitate hydrogen bonding or charge transfer in co-crystals .

Table 2: Electronic Properties of Pyrimidine Derivatives

Compound Substituent Effects Application Relevance Reference
5-Amino-4,6-bis(dimethylamino)... Strong electron donation Materials science, drug design
2-Butylsulfanyl-4,6-bis(styryl) D–A–D charge transfer Organic electronics
5-Bromo-4,6-dimethoxypyrimidine Electron-withdrawing (Br, OCH₃) Synthetic intermediate

Preparation Methods

Starting Material and Initial Halogenation

The most widely documented method begins with 4,6-dichloro-5-nitropyrimidine, a commercially available precursor. This compound undergoes nucleophilic substitution with dimethylamine to replace the chlorine atoms at positions 4 and 6. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C, with excess dimethylamine (5–10 equivalents) to ensure complete substitution.

Reaction Scheme:

4,6-Dichloro-5-nitropyrimidine+2(CH3)2NH4,6-Bis(dimethylamino)-5-nitropyrimidine+2HCl\text{4,6-Dichloro-5-nitropyrimidine} + 2 \, \text{(CH}3\text{)}2\text{NH} \rightarrow \text{4,6-Bis(dimethylamino)-5-nitropyrimidine} + 2 \, \text{HCl}

Nitro-Group Reduction

The intermediate 4,6-bis(dimethylamino)-5-nitropyrimidine is subsequently reduced to the target amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol or methanol achieves near-quantitative conversion. Alternative reductants like ammonium formate in the presence of Pd/C have also been reported, though with marginally lower yields (75–85%).

Critical Parameters:

  • Temperature: 25–50°C

  • Time: 4–12 hours

  • Yield: 88–92%

Alternative Pathways via Chloropyrimidine Derivatives

Vilsmeier–Haack–Arnold Reagent-Mediated Chlorination

A modified approach involves the use of the Vilsmeier–Haack–Arnold reagent (POCl₃/DMF) to convert hydroxyl groups to chlorides. For example, 2-amino-4,6-dihydroxypyrimidine can be treated with this reagent to yield 2-amino-4,6-dichloropyrimidine, which is then subjected to dimethylamination. While this method is less direct, it offers flexibility for introducing diverse substituents at the 5-position.

Optimization Insights:

  • Reagent Ratio: POCl₃:DMF = 3:1 (v/v)

  • Reaction Time: 2–4 hours at 80°C

  • Post-Chlorination Amination: Requires 6–8 equivalents of dimethylamine

Bromination-Amination Sequences

Patent CN105315259A discloses a bromination-amination strategy for analogous pyrimidines. Here, 5-bromo-4,6-dichloropyrimidine is reacted with dimethylamine in tetrahydrofuran (THF) at 0–5°C, followed by nitro-group reduction. Though applicable to the target compound, this method introduces additional steps, reducing overall efficiency (yield: 65–70%).

Comparative Analysis of Synthetic Routes

Yield and Scalability

The classical nitro-reduction route outperforms alternatives in both yield (90% vs. 65–85%) and scalability. Large-scale batches (>1 kg) maintain consistency when using Pd/C hydrogenation, whereas bromination-amination suffers from solvent recovery challenges.

Byproduct Formation

Minor byproducts like 4-dimethylamino-6-chloro-5-aminopyrimidine arise in chlorination-heavy methods due to incomplete substitution. These are mitigated by using excess dimethylamine and prolonged reaction times.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 2.98 (s, 12H, N(CH₃)₂), 5.21 (s, 2H, NH₂).

  • ¹³C NMR: Peaks at 158.9 ppm (C-4/C-6), 112.4 ppm (C-5).

Mass Spectrometry

  • MS (m/z): 226 [M+H]⁺, consistent with the molecular formula C₈H₁₆N₆.

Industrial Applications and Modifications

Pharmaceutical Relevance

The compound’s bis(dimethylamino) groups enhance lipid solubility, making it a candidate for kinase inhibitors and acetyl-CoA carboxylase modulators. Patent EP0609960A1 highlights its role in acyl-CoA cholesterol acyltransferase (ACAT) inhibition, with IC₅₀ values <1 μM .

Q & A

Q. What are the recommended methods for synthesizing 5-Amino-4,6-bis(dimethylamino)pyrimidine?

Synthesis typically involves nucleophilic substitution or amination reactions on pyrimidine scaffolds. For example, substituting halogen or methoxy groups (e.g., in 4,6-dichloro- or 4,6-dimethoxypyrimidine derivatives) with dimethylamine under controlled conditions. Purification methods include column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Characterization via NMR (1H/13C) and HPLC is critical to confirm purity and structure .

Q. How should researchers safely handle and store this compound in laboratory settings?

Follow protocols for similar aminopyrimidines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers under inert gas (e.g., argon), away from moisture and light at 2–8°C.
  • Disposal : Neutralize with dilute acid/base and dispose via hazardous waste protocols. Refer to safety data sheets (SDS) for analogous compounds (e.g., 4,6-diaminopyrimidine) for guidance .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Identify substituent patterns (e.g., dimethylamino groups at C4 and C6) and amine protons.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • IR Spectroscopy : Detect N-H stretches (3100–3500 cm⁻¹) and C-N vibrations.
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects and transition states.
  • Software Tools : Gaussian, ORCA, or VASP for energy minimization; validate predictions with experimental kinetic data.
    Virtual screening can optimize reaction conditions (e.g., solvent polarity, temperature) before lab trials .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a ligand in coordination chemistry?

  • Systematic Variation : Adjust metal-to-ligand ratios, solvents (e.g., DMF vs. THF), and pH.
  • Analytical Monitoring : Use in-situ techniques like UV-Vis or Raman spectroscopy to track complexation.
  • By-product Analysis : Employ LC-MS or TLC to identify side products (e.g., hydrolysis intermediates).
    Compare findings with structurally similar ligands (e.g., 4-amino-5-methylpyrimidine) to isolate steric/electronic factors .

Q. What challenges arise in scaling up synthesis while maintaining purity for material science applications?

  • Heat Management : Exothermic amination steps require jacketed reactors for temperature control.
  • Purification at Scale : Replace column chromatography with continuous distillation or membrane filtration (e.g., nanofiltration for solvent recovery).
  • Side Reactions : Optimize stoichiometry to minimize dimerization or over-alkylation. Reference CRDC guidelines for reactor design and separation technologies .

Q. How does the electronic environment of this compound influence its behavior in catalytic systems?

  • Hammett Analysis : Correlate substituent effects (σ values of dimethylamino groups) with catalytic activity.
  • Electrochemical Studies : Cyclic voltammetry to assess redox activity.
  • Theoretical Models : Use frontier molecular orbital (FMO) theory to predict interactions with metal centers. Cross-reference with studies on analogous ligands (e.g., 2-aminopyrimidines) .

Methodological Guidance

Q. What experimental design principles apply to studying the compound’s stability under varying pH conditions?

  • Buffered Solutions : Test stability in phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
  • Kinetic Profiling : Use HPLC to quantify degradation products over time.
  • Temperature Dependence : Apply Arrhenius equation to extrapolate shelf-life under storage conditions. Reference safety protocols for handling reactive intermediates .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Round-Robin Testing : Collaborate with independent labs to replicate synthesis.
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., reaction time, catalyst loading).
  • Data Management : Employ LIMS (Laboratory Information Management Systems) to track batch-to-batch variability .

Q. What strategies mitigate air-sensitive degradation during long-term storage?

  • Inert Atmosphere Storage : Use Schlenk lines or gloveboxes for transfers.
  • Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (molecular sieves).
  • Periodic Analysis : Monitor purity via NMR/HPLC every 3–6 months. Cross-reference degradation pathways with 4,6-diaminopyrimidine studies .

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